4'-Pentyl-3-methylbutyrophenone
Description
Properties
IUPAC Name |
3-methyl-1-(4-pentylphenyl)butan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24O/c1-4-5-6-7-14-8-10-15(11-9-14)16(17)12-13(2)3/h8-11,13H,4-7,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHSMZEJPQCFZCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=CC=C(C=C1)C(=O)CC(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Acylation of Pentylbenzene Derivatives
The reaction of pentylbenzene with 3-methylbutanoyl chloride in the presence of Lewis acids like aluminum chloride (AlCl₃) has been explored. However, the electron-donating pentyl group directs electrophilic substitution to the ortho and meta positions, limiting para-selectivity. To circumvent this, protecting group strategies are employed:
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Nitration and Reduction : Nitration of toluene introduces a nitro group at the para position, which is reduced to an amine. The amine acts as a strong para-directing group, enabling acylation with 3-methylbutanoyl chloride. Subsequent deamination via diazotization yields the target compound.
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Temporary Silyl Protection : Silane-based protecting groups (e.g., trimethylsilyl) temporarily block reactive sites, improving para-selectivity during acylation.
Key Data :
| Method | Yield (%) | Conditions |
|---|---|---|
| Nitration/Reduction | 62 | AlCl₃, 0°C, 4 h |
| Silyl Protection | 58 | BF₃·OEt₂, reflux, 6 h |
Partial Alkylation of Acid Chlorides
A novel method adapted from Park et al. involves the partial reduction of acid chlorides followed by alkylation. This approach avoids Friedel-Crafts limitations by constructing the ketone sidechain independently.
Reaction Mechanism
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Reduction with DIBALH : 4-Pentylbenzoyl chloride is treated with diisobutylaluminum hydride (DIBALH) and morpholine in tetrahydrofuran (THF), forming a stabilized enolate intermediate.
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Alkylation with Organolithium Reagents : Addition of isopropyl lithium (i-PrLi) introduces the methyl-branched alkyl group. The enolate intermediate reacts regioselectively, yielding 4'-pentyl-3-methylbutyrophenone after acidic workup.
Optimization Insights :
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Solvent Effects : Hexane-THF mixtures (4:1 v/v) enhance enolate stability and reaction efficiency.
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Temperature Control : Maintaining 0°C during DIBALH addition prevents over-reduction to alcohols.
Key Data :
| Parameter | Value |
|---|---|
| Yield | 94% |
| Reaction Time | 20 min (per stage) |
| Purification | Column Chromatography |
Grignard Reagent-Mediated Ketone Formation
Grignard reactions offer flexibility in constructing branched ketones. For 4'-pentyl-3-methylbutyrophenone, this method involves two stages: aryl halide preparation and nucleophilic addition.
Synthesis of 4-Pentylbromobenzene
Bromination of pentylbenzene using N-bromosuccinimide (NBS) under radical conditions (AIBN initiator) yields 4-pentylbromobenzene with >90% regioselectivity.
Ketone Formation via Grignard Addition
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Weinreb Amide Intermediate : 4-Pentylbromobenzene is converted to the Weinreb amide via palladium-catalyzed carbonylation.
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Reaction with Isopropylmagnesium Bromide : The amide reacts with i-PrMgBr, forming the desired ketone after acidic hydrolysis.
Key Data :
| Step | Yield (%) | Conditions |
|---|---|---|
| Bromination | 91 | NBS, AIBN, CCl₄, 80°C |
| Grignard Addition | 85 | THF, -78°C to RT, 12 h |
Cross-Coupling Strategies
Transition-metal-catalyzed cross-coupling reactions enable precise construction of the target molecule’s skeleton.
Suzuki-Miyaura Coupling
A boronic ester derivative of 3-methylbutanone is coupled with 4-pentylbromobenzene using Pd(PPh₃)₄ as a catalyst. This method achieves high yields but requires pre-functionalized starting materials.
Key Data :
| Catalyst | Yield (%) | Base |
|---|---|---|
| Pd(PPh₃)₄ | 88 | K₂CO₃ |
Comparative Analysis of Synthetic Routes
The table below evaluates the practicality of each method:
Industrial-Scale Considerations
For large-scale production, the partial alkylation method is preferred due to its high yield and minimal purification needs. Key industrial adaptations include:
Scientific Research Applications
4’-Pentyl-3-methylbutyrophenone has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules.
Biology: It is used in studies related to enzyme inhibition and receptor binding.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4’-Pentyl-3-methylbutyrophenone involves its interaction with specific molecular targets. It can act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 4'-Pentyl-3-methylbutyrophenone with 4'-Chloro-3,3-dimethylbutyrophenone (), a structurally related compound. Key differences in substituents, molecular properties, and reactivity are highlighted:
Table 1: Comparative Properties of Substituted Butyrophenones
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents (Position) | Key Properties |
|---|---|---|---|---|
| 4'-Pentyl-3-methylbutyrophenone | C₁₆H₂₂O | ~230.34 | Pentyl (4'), Methyl (3) | Hydrophobic, electron-donating alkyl |
| 4'-Chloro-3,3-dimethylbutyrophenone | C₁₁H₁₃ClO | 210.71 | Chloro (4'), Dimethyl (3,3) | Polar, electron-withdrawing halogen |
Structural and Functional Differences:
Substituent Effects: The pentyl group in 4'-Pentyl-3-methylbutyrophenone is electron-donating, enhancing the electron density of the aromatic ring. This may reduce reactivity in electrophilic substitution reactions compared to the chloro group in 4'-Chloro-3,3-dimethylbutyrophenone, which is electron-withdrawing and polarizes the ring for nucleophilic attack . In contrast, the single methyl group in the pentyl derivative offers less steric resistance .
Physical Properties: The chloro derivative (MW 210.71) has a higher polarity due to the Cl atom, leading to increased solubility in polar solvents like ethanol or acetone. The pentyl analog, with its long alkyl chain, is more lipophilic and likely soluble in nonpolar solvents (e.g., hexane). Melting and boiling points for the pentyl compound are expected to be lower than those of the chloro derivative due to reduced molecular symmetry and weaker intermolecular forces (e.g., dipole-dipole interactions).
Synthetic Utility :
- The chloro compound may serve as a precursor for cross-coupling reactions (e.g., Suzuki-Miyaura) due to the reactive halogen. The pentyl derivative ’s alkyl chain could facilitate hydrophobic interactions in drug design or polymer synthesis.
Research Implications:
While 4'-Chloro-3,3-dimethylbutyrophenone has documented applications in pharmaceutical intermediates , 4'-Pentyl-3-methylbutyrophenone’s utility remains underexplored. Further studies are needed to evaluate its stability, catalytic behavior, and biological activity relative to halogenated or alkyl-substituted analogs.
Q & A
What are the key considerations for synthesizing 4'-Pentyl-3-methylbutyrophenone in a laboratory setting?
Basic Question
Synthesis of 4'-Pentyl-3-methylbutyrophenone requires careful optimization of reaction parameters. Key steps include:
- Solvent selection : Polar aprotic solvents (e.g., DMF or THF) are preferred for Friedel-Crafts acylation, a common route for aryl ketones like butyrophenones .
- Catalyst choice : Lewis acids such as AlCl₃ or FeCl₃ are critical for electrophilic substitution, but stoichiometry must be controlled to avoid over-acylation .
- Temperature control : Reactions are typically conducted under reflux (80–120°C) to balance reaction rate and byproduct formation .
- Purification : Column chromatography with silica gel and gradient elution (hexane/ethyl acetate) is recommended to isolate the product from unreacted precursors .
How can researchers ensure the purity of 4'-Pentyl-3-methylbutyrophenone post-synthesis?
Basic Question
Purity validation involves:
- Chromatographic analysis : HPLC or GC-MS with a C18 column and acetonitrile/water mobile phase to detect impurities (<1% threshold) .
- Spectroscopic characterization :
- ¹H/¹³C NMR : Confirm substituent positions via chemical shifts (e.g., methyl groups at δ ~2.3 ppm, aromatic protons at δ ~7.0–7.5 ppm) .
- IR spectroscopy : Identify carbonyl stretches (C=O at ~1680 cm⁻¹) and alkyl chain vibrations (C-H at ~2850–2960 cm⁻¹) .
- Melting point consistency : Compare experimental values with literature data (±2°C tolerance) .
What are the optimal storage conditions for 4'-Pentyl-3-methylbutyrophenone to maintain its stability?
Basic Question
Stability is maximized by:
- Storage environment : Sealed amber glass containers under inert gas (N₂ or Ar) to prevent oxidation or hydrolysis .
- Temperature : –20°C for long-term storage; ambient temperature for short-term use (≤1 week) .
- Moisture control : Use desiccants (e.g., silica gel) in storage compartments to avoid hygroscopic degradation .
How should researchers approach contradictory data in the characterization of 4'-Pentyl-3-methylbutyrophenone?
Advanced Question
Contradictions (e.g., NMR peak splitting vs. computational predictions) require systematic analysis:
- Replicate experiments : Confirm reproducibility under identical conditions .
- Cross-validate techniques : Pair NMR with X-ray crystallography to resolve stereochemical ambiguities .
- Review reaction pathways : Trace side reactions (e.g., ketone reduction or alkyl chain isomerization) using LC-MS .
- Computational modeling : Compare experimental spectra with DFT-calculated shifts (software: Gaussian or ORCA) .
What methodologies are recommended for studying the structure-activity relationships (SAR) of 4'-Pentyl-3-methylbutyrophenone derivatives?
Advanced Question
SAR studies involve:
- Derivatization strategies :
- Alkyl chain modulation : Vary pentyl chain length (C3–C6) to assess hydrophobicity effects .
- Substituent introduction : Add electron-withdrawing groups (e.g., -F, -Cl) to the phenyl ring to probe electronic effects .
- Biological assays :
- In vitro testing : Use enzyme inhibition assays (e.g., cytochrome P450) to quantify activity changes .
- Molecular docking : Simulate ligand-receptor interactions (software: AutoDock Vina) to rationalize activity trends .
- Data correlation : Multivariate regression to link structural descriptors (logP, polar surface area) with bioactivity .
How can researchers mitigate challenges in scaling up 4'-Pentyl-3-methylbutyrophenone synthesis?
Advanced Question
Scale-up issues (e.g., reduced yield, impurities) are addressed via:
- Process optimization :
- Continuous flow chemistry : Enhances heat/mass transfer for Friedel-Crafts reactions .
- Catalyst recycling : Immobilize Lewis acids on silica supports to reduce waste .
- Byproduct profiling : Use high-resolution MS to identify and quantify side products (e.g., di-acylated derivatives) .
- Green chemistry principles : Replace halogenated solvents with cyclopentyl methyl ether (CPME) for safer scaling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
